Benzyl 4-bromobutyl ether
Description
Significance of Alkyl Benzyl (B1604629) Ethers as Key Building Blocks in Organic Chemistry
Alkyl benzyl ethers are a class of organic compounds characterized by a benzyl group (a benzene (B151609) ring attached to a methylene (B1212753) group, -CH2-) linked to an alkyl group through an ether linkage. fiveable.mewikipedia.org They are widely recognized as crucial building blocks and intermediates in the synthesis of more complex organic molecules. cymitquimica.com One of the most prominent roles of the benzyl group in this context is as a protecting group for alcohols. fiveable.mewikipedia.org The benzyl ether can be readily formed and is stable under a variety of reaction conditions, yet it can be selectively removed when needed, typically through catalytic hydrogenation. organic-chemistry.org This stability and ease of deprotection make benzyl ethers invaluable in multi-step syntheses where sensitive hydroxyl groups need to be temporarily masked. fiveable.me
Beyond their use as protecting groups, the benzylic position of alkyl benzyl ethers is susceptible to various chemical modifications. For instance, the C-H bonds adjacent to the oxygen atom can be functionalized through photoredox catalysis, leading to the direct arylation of the benzylic ether. nih.gov This reactivity opens up avenues for creating complex molecular architectures from relatively simple starting materials. Furthermore, alkyl benzyl ethers can undergo cleavage under specific conditions to yield valuable products like alkyl esters or alcohols. organic-chemistry.org The Williamson ether synthesis, a classic and reliable method, is often employed for the preparation of alkyl benzyl ethers. researchgate.net
Overview of Benzyl 4-bromobutyl ether as a Versatile Synthetic Precursor
This compound, with the chemical formula C11H15BrO, is a prime example of a bifunctional reagent that serves as a versatile precursor in organic synthesis. sigmaaldrich.comsigmaaldrich.com Its structure incorporates a benzyl ether moiety and a terminal bromoalkyl chain, allowing for sequential or orthogonal chemical manipulations. This dual functionality makes it a valuable intermediate for constructing more elaborate molecules. alfa-chemical.com
The presence of the bromine atom allows for a variety of nucleophilic substitution reactions, enabling the introduction of different functional groups at the end of the butyl chain. For example, it can be used in the synthesis of more complex molecules through reactions with amines, as seen in the preparation of intermediates for pharmaceutical compounds. google.com
Simultaneously, the benzyl ether group can act as a stable protecting group for the hydroxyl functionality, or it can be cleaved under specific conditions to reveal the alcohol. This versatility allows chemists to design synthetic routes with a high degree of control and efficiency.
One specific application of this compound is in the synthesis of monodisperse oligo(tetrahydrofuran), which can form a supramolecular network structure. sigmaaldrich.comchemicalbook.comdv-expert.orgsigmaaldrich.com This highlights its utility in materials science and polymer chemistry.
Scope of Research Endeavors Related to this compound
Research involving this compound spans various areas of organic chemistry and materials science. A significant portion of the research focuses on its application as a building block in the synthesis of complex organic molecules and pharmaceutical intermediates. alfa-chemical.comcymitquimica.com For instance, its role in the synthesis of precursors for compounds like Lomitapide has been documented. google.com
Another area of investigation involves the development of new synthetic methodologies where this compound acts as a key starting material. For example, it has been utilized in the synthesis of novel catalysts, such as 1-(4-bromobutyl)-3-methylimidazolium bromide, which has shown efficiency in the etherification of alcohols. researchgate.netresearchgate.net
Furthermore, studies have explored the reactivity of the C-H bonds in the benzylic position of similar ethers, opening up possibilities for novel functionalization reactions. nih.gov The development of visible-light-promoted reactions for the conversion of alkyl benzyl ethers to other functional groups is an active area of research, offering milder and more efficient alternatives to traditional methods. organic-chemistry.org The physical and chemical properties of this compound are well-documented, providing a solid foundation for its use in these research endeavors. sigmaaldrich.comsigmaaldrich.comvwr.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C11H15BrO sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 243.14 g/mol sigmaaldrich.comalfa-chemical.com |
| Boiling Point | 103-105 °C/0.3 mmHg sigmaaldrich.comsigmaaldrich.com |
| Density | 1.275 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.529 sigmaaldrich.comalfa-chemical.com |
| Flash Point | 113 °C (closed cup) sigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromobutoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRVGYAMRJVUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403129 | |
| Record name | Benzyl 4-bromobutyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60789-54-0 | |
| Record name | Benzyl 4-bromobutyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 4-Bromobutyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity Profiles and Transformational Pathways of Benzyl 4 Bromobutyl Ether
Nucleophilic Substitution Reactions of the Bromine Moiety
The primary alkyl bromide in Benzyl (B1604629) 4-bromobutyl ether is susceptible to nucleophilic attack, allowing for the introduction of a wide variety of functional groups through the displacement of the bromide ion. This reactivity is a cornerstone of its utility in synthetic chemistry.
Alkylation Reactions Utilizing Benzyl 4-bromobutyl ether
This compound serves as an effective alkylating agent, introducing the 4-(benzyloxy)butyl group onto various nucleophilic substrates. This transformation is valuable for constructing more complex molecular architectures. For instance, it can be used in carbon-carbon bond-forming reactions. In one documented application, this compound is added to a solution containing an ester-derived enolate, leading to the formation of a new carbon-carbon bond and the synthesis of a diester derivative. google.com This type of alkylation is fundamental in building carbon skeletons.
Another example involves its use in the synthesis of fluorophores for biological imaging. beilstein-journals.org In a multi-step synthesis to create a specific HBC ether derivative, 4-hydroxybenzaldehyde (B117250) is first reacted with 4-cyanophenylacetonitrile. beilstein-journals.org The resulting compound is then treated with 4-bromobutanol under Mitsunobu conditions to install the bromobutyl handle, creating an intermediate analogous in reactivity to this compound. beilstein-journals.org This demonstrates its role in attaching flexible four-carbon linkers to aromatic systems.
A patent for preparing α,ω-dicarboxylic acid-terminated dialkane ethers also describes the use of this compound as a key reactant. google.comgoogle.com In a process analogous to a Reformatsky reaction, the compound is added to a solution where a zinc-enolate has been formed, leading to the alkylation of the enolate and the eventual formation of a more complex ester product after workup. google.comgoogle.com
Table 1: Examples of Alkylation Reactions
| Reactant(s) | Reagent | Product Type | Ref |
|---|---|---|---|
| Ester enolate | This compound | Diester | google.com |
| 4-Hydroxybenzonitrile derivative, 4-bromobutanol | DEAD, PPh₃ (Mitsunobu) | HBC ether with bromobutyl handle | beilstein-journals.org |
Formation of Quaternary Ammonium (B1175870) Salts from the Bromobutyl Chain
The reaction of the terminal bromine on the butyl chain with tertiary amines leads to the formation of quaternary ammonium salts (QAS). scienceinfo.com This classic SN2 reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the lone pair of electrons from the tertiary amine on the electrophilic carbon atom attached to the bromine. scienceinfo.com This process results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the displaced bromide as the counter-ion. scienceinfo.com
The synthesis is generally straightforward and can be performed by mixing the tertiary amine with the alkyl halide. scienceinfo.com For example, heterocyclic amines like pyridine (B92270) derivatives can be quaternized with alkyl bromides. srce.hr The reaction of pyridine-4-aldoxime (B7857832) with N-(4-bromo)butyl chains results in the formation of N-(4-bromo)butyl-4-hydroxyiminomethylpyridinium bromide, demonstrating the feasibility of this transformation on complex molecules. srce.hr Similarly, the reaction of dibromoalkanes with trimethylamine (B31210) is a common method for producing bis-quaternary ammonium salts. google.com
These salts are notable for their stability and diverse applications, acting as phase-transfer catalysts, surfactants, and biologically active agents. scienceinfo.comnih.gov The benzyl ether moiety would remain intact under these conditions, yielding a quaternary ammonium salt that also contains a protected hydroxyl group.
Reactivity with Nitrogen-Containing Nucleophiles
Beyond tertiary amines, this compound can react with a variety of primary and secondary amines, as well as other nitrogen-containing nucleophiles, to form new C-N bonds. This N-alkylation is a fundamental transformation in the synthesis of many pharmaceuticals and other functional materials.
Table 2: Reactivity with Nitrogen Nucleophiles
| Nucleophile | Solvent | Product Type | Ref |
|---|---|---|---|
| Piperazine (B1678402) (analogous reaction) | Dimethylformamide (DMF) | N-alkylated piperazine | smolecule.com |
| Pyrimidinedione | Dimethylformamide (DMF) | N-alkylated pyrimidinedione | nih.gov |
Oxidative Transformations of this compound
The benzyl ether portion of the molecule is susceptible to oxidative cleavage, a common strategy for deprotection in organic synthesis. This transformation typically converts the benzyl ether back into a hydroxyl group.
Conversion to Corresponding Alcohols or Carboxylic Acids
The benzyl ether group can be oxidatively cleaved to reveal the parent alcohol. organic-chemistry.org This deprotection can be achieved using various oxidizing agents. For instance, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) in wet acetonitrile (B52724) can cleave benzylic ethers to yield the corresponding alcohol. organic-chemistry.org In this process, the benzyl portion is typically oxidized to benzaldehyde. organic-chemistry.org
Another common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov The oxidative cleavage of benzyl ethers with DDQ is a widely used method for deprotection, particularly for p-methoxybenzyl (PMB) ethers, but it can also be applied to simple benzyl ethers. organic-chemistry.orgnih.gov This reaction proceeds under relatively mild conditions, often in a solvent like wet dichloromethane (B109758) at room temperature. nih.gov
If harsher oxidation conditions are used, or if the primary alcohol formed upon deprotection is further oxidized, the corresponding carboxylic acid can be obtained. organic-chemistry.org For example, primary alkyl alcohols can be oxidized to carboxylic acids using reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). organic-chemistry.org Therefore, a two-step sequence involving oxidative debenzylation followed by oxidation of the resulting primary alcohol would convert this compound into 4-bromobutanoic acid.
Reductive Processes Involving this compound
The two main functional groups in this compound, the benzyl ether and the alkyl bromide, can both undergo reduction, although typically under different conditions.
The most common reductive transformation involving benzyl ethers is their cleavage via catalytic hydrogenation. organic-chemistry.org This process, often referred to as hydrogenolysis, is typically performed using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas (H₂). organic-chemistry.org The reaction cleaves the benzylic carbon-oxygen bond to yield the free alcohol (in this case, 4-bromobutanol) and toluene (B28343) as a byproduct. organic-chemistry.org This method is highly efficient and clean, making it a preferred method for benzyl group deprotection, provided no other functional groups sensitive to hydrogenation (like alkenes or alkynes) are present in the molecule. organic-chemistry.org Alternative hydrogen sources like formic acid or 1,4-cyclohexadiene (B1204751) can also be used in transfer hydrogenation protocols. organic-chemistry.org
The carbon-bromine bond can also be reduced to a carbon-hydrogen bond, converting the alkyl bromide to an alkane. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or by using radical-based reductions with reagents like tributyltin hydride (Bu₃SnH). organic-chemistry.org It is important to note that LiAlH₄ can also cleave benzyl ethers, so chemoselectivity can be an issue. organic-chemistry.org Reduction of a similar compound, 1-(4-bromobutyl)-4-methylbenzene, can lead to the formation of the corresponding alkane.
Formation of Alkane or Other Reduced Derivatives
The transformation of the bromobutyl moiety in this compound into a simple alkane (butyl group) or other reduced derivatives involves the reductive cleavage of the C-Br bond. This can be achieved through various methods common in organic synthesis for the dehalogenation of alkyl halides.
One of the most common methods for the reduction of alkyl bromides to the corresponding alkanes is through radical dehalogenation. A classic example involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). In this process, the tributyltin radical abstracts the bromine atom from this compound, generating an alkyl radical intermediate. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to furnish the reduced product, butyl benzyl ether, and a new tributyltin radical to continue the chain reaction.
Another approach is the use of dissolving metal reductions. Reagents like sodium in liquid ammonia (B1221849) or sodium amalgam can effectively reduce alkyl halides to alkanes. These reactions proceed through single electron transfer mechanisms, leading to the formation of a carbanion intermediate which is subsequently protonated by a suitable proton source in the reaction mixture.
Catalytic hydrogenation can also be employed for the reduction of alkyl halides. However, in the case of this compound, this method requires careful consideration of chemoselectivity. While catalysts like palladium on carbon (Pd/C) are effective for hydrogenolysis of the C-Br bond, they are also well-known for cleaving benzyl ethers. scribd.com Therefore, achieving selective reduction of the alkyl bromide without affecting the benzyl ether group can be challenging and would require careful optimization of the catalyst, solvent, and reaction conditions.
Hydride-based reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are generally not effective for the direct reduction of simple alkyl halides to alkanes. Their primary utility lies in the reduction of carbonyl compounds and other polar functional groups.
Table 1: Potential Methods for the Reduction of this compound
| Reagent System | Product | Plausible Mechanism | Key Considerations |
| Bu₃SnH, AIBN | Butyl benzyl ether | Radical chain reaction | Toxicity of tin reagents |
| Na, NH₃ (liq.) | Butyl benzyl ether | Dissolving metal reduction | Cryogenic conditions required |
| H₂, Pd/C | Butyl benzyl ether & Benzyl alcohol + Butane | Catalytic hydrogenation/hydrogenolysis | Potential for over-reduction and cleavage of the benzyl ether scribd.com |
Reductive Coupling Reactions of Alkyl Bromides
Reductive coupling reactions of alkyl bromides, such as the Wurtz reaction, provide a pathway to form new carbon-carbon bonds, leading to the synthesis of larger molecules. In the context of this compound, such a reaction would be expected to yield 1,8-bis(benzyloxy)octane.
The Wurtz reaction typically involves the treatment of an alkyl halide with an active metal, most commonly sodium. The reaction is thought to proceed through the formation of an organometallic intermediate (in this case, a sodium alkyl), which then undergoes nucleophilic substitution with another molecule of the alkyl halide.
For this compound, the reaction would be initiated by the reaction of the C-Br bond with sodium metal to form a butyl sodium intermediate bearing a benzyl ether moiety. This highly nucleophilic species would then readily react with a second molecule of this compound in an Sₙ2 fashion, displacing the bromide ion and forming the desired C-C bond, resulting in 1,8-bis(benzyloxy)octane.
It is important to note that the Wurtz reaction is often plagued by side reactions, including elimination and rearrangement, which can lead to lower yields of the desired coupled product. The formation of alkanes and alkenes through alternative reaction pathways of the organometallic intermediate is a common observation.
Alternative coupling methods, such as those employing other metals like magnesium (to form a Grignard reagent, followed by coupling) or copper (Ullmann-type coupling), could also be envisioned for the dimerization of this compound. However, the classical Wurtz reaction with sodium remains a direct, albeit sometimes inefficient, method for such transformations.
Table 2: Plausible Reductive Coupling of this compound
| Reaction Name | Reagent | Expected Product | Key Features |
| Wurtz Reaction | Sodium (Na) | 1,8-bis(benzyloxy)octane | Formation of a new C-C bond, potential for side reactions |
Stability and Compatibility with Diverse Reaction Conditions
The utility of this compound as a synthetic intermediate is largely defined by its stability and the chemoselective reactivity of its two functional groups. The product is stated to be chemically stable under standard ambient conditions. sigmaaldrich.com
The benzyl ether linkage is generally stable to a wide range of non-reductive conditions, including many oxidizing agents, and is tolerant of both moderately acidic and basic environments at room temperature. However, it is susceptible to cleavage under strongly acidic conditions and, as previously mentioned, by catalytic hydrogenation. scribd.com
The primary alkyl bromide is a versatile functional group that readily participates in nucleophilic substitution reactions. Its reactivity allows for the introduction of a variety of functionalities onto the butyl chain.
Applications of Benzyl 4 Bromobutyl Ether As a Key Synthetic Intermediate
Synthesis of Complex Organic Molecules
The strategic placement of a reactive alkyl bromide and a stable, yet easily removable, benzyl (B1604629) ether protecting group makes Benzyl 4-bromobutyl ether an ideal building block for multi-step syntheses. It provides a four-carbon chain that can be incorporated into larger molecules, with the benzyl group masking a hydroxyl functionality until a later synthetic stage.
Preparation of α,ω-Dicarboxylic Acid-Terminated Dialkane Ethers
A significant application of this compound is in the synthesis of α,ω-dicarboxylic acid-terminated dialkane ethers. These long-chain molecules possess carboxylic acid groups at both ends, connected by a flexible ether linkage, a structural motif present in certain lipid-lowering agents.
This compound is a key starting material in a documented synthetic route to Gemcabene. acs.orggoogle.comgoogle.com Gemcabene, known chemically as 6,6′-Oxybis(2,2-dimethyl-4-hexanoic acid), is a drug candidate studied for its potential to lower lipid levels, particularly for patients with dyslipidemia. acs.orggoogle.comnih.gov The synthesis leverages this compound to construct the carbon backbone of the target molecule. acs.orggoogle.com
The synthesis of Gemcabene from this compound employs a Reformatsky coupling reaction. acs.orggoogle.com This classic organozinc reaction involves the condensation of an α-halo ester with a carbonyl compound, but in this variation, it is adapted for an alkylation step. cymitquimica.com Specifically, this compound is reacted with the organozinc reagent, or 'Reformatsky enolate,' formed from ethyl 2-bromoisobutyrate and metallic zinc. acs.orggoogle.comcymitquimica.com This reaction forms a new carbon-carbon bond, coupling the 4-(benzyloxy)butyl moiety to the isobutyrate structure, which is a crucial step in assembling the full carbon skeleton of Gemcabene. acs.orggoogle.com The subsequent steps involve hydrolysis of the ester and deprotection of the benzyl ether to reveal the final dicarboxylic acid. google.comgoogle.com
| Parameter | Condition |
|---|---|
| Reactants | This compound, Ethyl 2-bromoisobutyrate, Zinc |
| Zinc Activation | Catalytic amounts of iodine or chlorotrimethylsilane; Rieke® Zinc |
| Solvents | Tetrahydrofuran (B95107) (THF), Methyl-t-butyl ether, Ethyl ether |
| Temperature | 0 °C to 70 °C |
Construction of Supramolecular Network Structures
Beyond its role in targeted drug synthesis, this compound is utilized in materials science for the creation of well-defined polymer structures.
The compound serves as an initiator or building block for the synthesis of monodisperse oligo(tetrahydrofuran), often abbreviated as oligo(THF). Current time information in Bangalore, IN.evitachem.comnih.govarkat-usa.orggoogle.com These oligomers, which have a precisely controlled chain length, are important components in the construction of supramolecular networks. Current time information in Bangalore, IN.evitachem.comnih.govgoogle.com The ability to create these uniform polymer chains allows for the predictable self-assembly of complex, ordered materials.
Precursor in Heterocyclic Compound Synthesis
The dual functionality of this compound makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. The terminal bromide allows for the alkylation of heteroatoms like nitrogen, while the benzyl ether provides a latent hydroxyl group for further functionalization.
The primary utility in this context is the use of this compound as an alkylating agent. The electrophilic nature of the carbon atom bonded to the bromine facilitates nucleophilic substitution reactions with nitrogen-containing heterocycles. For instance, it can be used to introduce the 4-(benzyloxy)butyl side chain onto heterocyclic scaffolds such as piperidines, pyrrolidines, and pyridazines. google.comnih.gov An example includes its use in the synthesis of t-butyl 2-[4-(benzyloxy)butyl]-3-oxotetrahydropyridazine-1-carboxylate, an intermediate for more complex heterocyclic systems. google.com This strategy is valuable in medicinal chemistry for creating libraries of compounds where the heterocyclic core provides a rigid scaffold and the flexible, functionalized side chain can be modified to optimize biological activity. nih.gov
Intermediate in Fluorescent Probe Development
The development of fluorescent probes for biological imaging is a rapidly advancing field. These probes often require specific linkers or "handles" to attach them to target molecules or to tune their photophysical properties. Bromobutyl ethers, as a class, are valuable intermediates for this purpose.
In the development of fluorophores for RNA imaging, researchers have synthesized derivatives of the 4-(p-hydroxybenzylidene)cyanophenylacetonitrile (HBC) core. nih.govbeilstein-journals.org To create a covalent link between the fluorophore and the target RNA, an electrophilic handle is required. However, attempts to use an N-(4-bromobutyl) handle directly on the fluorophore's amine group were unsuccessful due to undesirable intramolecular cyclization. beilstein-journals.org
To overcome this, a strategy involving a 4-bromobutyl ether was devised. nih.govbeilstein-journals.org In a model synthesis, a precursor molecule was first created, and then a bromobutyl handle was installed using 4-bromobutanol under Mitsunobu conditions, forming a 4-bromobutyl HBC ether derivative. nih.govbeilstein-journals.org This ether linkage prevents the problematic side reaction, demonstrating the utility of the bromobutyl ether moiety as a stable four-atom spacer equipped with an electrophilic group for subsequent bioconjugation. nih.govbeilstein-journals.org While this specific study synthesized its own bromobutyl ether, this compound represents a readily available building block that embodies the same essential functionalities—a stable ether linkage and a reactive alkyl bromide—making it a candidate for similar applications in probe development.
Role in the Elaboration of Advanced Functional Materials
The unique structure of this compound also lends itself to the field of polymer chemistry, where it can be used as an initiator or a monomer to build advanced materials with tailored properties.
Precursor for Polymeric Architectures
This compound is noted for its potential use in synthesizing monodisperse oligo(THF), a type of supramolecular network structure. chemicalbook.comchemicalbook.com This application leverages the compound's ability to act as an initiator in the cationic ring-opening polymerization (CROP) of tetrahydrofuran (THF). researchgate.netnih.gov
In this process, the carbon-bromine bond of this compound can be activated by a suitable Lewis acid, generating a cationic species that initiates the polymerization of THF molecules. The living nature of CROP allows for the creation of well-defined polymer architectures. researchgate.net The benzyl ether group from the initiator remains at one end of the resulting poly(tetrahydrofuran) chain, providing a specific functionality that can be used for further modification or to influence the final properties of the polymer.
Monomer in Aromatic Polyelectrolyte Synthesis for Fuel Cells
Anion-exchange membranes (AEMs) are critical components of alkaline fuel cells. The performance of these membranes is highly dependent on their chemical structure, particularly the nature of the polymer backbone and the cationic side chains responsible for ion conduction.
Research has shown that aromatic polyelectrolytes featuring long, flexible pendent spacers between the polymer backbone and the cationic group exhibit superior properties. researchgate.net A study focused on overcoming the instability of conventional benzyl-type spacers by synthesizing polymers with a butoxy spacer (–O–(CH₂)₄–). researchgate.net In their approach, a monomer containing this specific spacer was polymerized and subsequently quaternized to form the anion-exchange polyelectrolyte.
The resulting membranes demonstrated high hydroxide (B78521) (OH⁻) and carbonate (CO₃²⁻) conductivity, as well as outstanding stability in highly alkaline conditions. researchgate.net For instance, a membrane showed no degradation of its ammonium (B1175870) groups after being aged in 6 mol/dm³ NaOH at 60°C for 40 days. researchgate.net A fuel cell constructed with this type of membrane achieved a promising peak power density. researchgate.net The structure of this compound is directly relevant to the synthesis of such monomers, providing the essential aromatic head and the flexible butoxy spacer terminating in a reactive site for polymerization or attachment to a polymer backbone.
Table 2: Performance of Aromatic Polyelectrolyte with Butoxy Spacer
| Property | Value | Conditions |
| OH⁻ Conductivity | 91 mS cm⁻¹ | 60 °C |
| CO₃²⁻ Conductivity | 51 mS cm⁻¹ | 60 °C |
| Alkaline Stability | No degradation | 6 mol dm⁻³ NaOH, 60 °C, 40 days |
| Peak Power Density | 120 mW cm⁻² | H₂/O₂ single cell, 50 °C |
| Data sourced from a study on novel aromatic anion-exchange polyelectrolytes. researchgate.net |
Advanced Research Applications and Future Perspectives of Benzyl 4 Bromobutyl Ether
Role in Medicinal Chemistry and Drug Discovery Programs
The application of Benzyl (B1604629) 4-bromobutyl ether as a key intermediate and scaffold is instrumental in the development of new therapeutic agents. Its bifunctional nature allows for the strategic introduction of different pharmacophores, enabling the fine-tuning of a molecule's pharmacological profile.
Intermediates for Pharmacologically Active Compounds
Benzyl 4-bromobutyl ether serves as a crucial starting material or intermediate in the synthesis of a wide array of pharmacologically active compounds. The presence of the bromo- and benzyloxy- functionalities allows for sequential reactions to build molecular complexity.
In the pursuit of treatments for metabolic disorders, this compound has been utilized as an intermediate in the synthesis of compounds aimed at managing dyslipidemia, vascular disease, and diabetes. google.comgoogle.com For instance, it is a key reagent in the preparation of α,ω-dicarboxylic acid-terminated dialkane ethers, a class of compounds investigated for their lipid-lowering capabilities. google.com One notable compound in this class is Gemcabene, which has been studied for its potential to address hypertension and diabetes in addition to its effects on lipids. google.com The atherogenic dyslipidemia complex, characterized by high triglycerides, low HDL cholesterol, and the presence of remnant lipoproteins, is a significant risk factor for cardiovascular disease, particularly in individuals with insulin (B600854) resistance and type 2 diabetes. nih.gov The development of new therapeutic strategies to target this complex is a major focus of current research. nih.gov
| Target Disease | Compound Class | Role of this compound | Reference |
|---|---|---|---|
| Dyslipidemia, Vascular Disease, Diabetes | α,ω-Dicarboxylic acid-terminated dialkane ethers (e.g., Gemcabene) | Intermediate in the synthesis of the core molecular structure. | google.com |
Synthesis of Novel Receptor Antagonists
This compound is also employed in the synthesis of novel receptor antagonists. For example, it has been used in the development of potent and selective dopamine (B1211576) D4 receptor antagonists, which are being investigated as potential treatments for conditions like glioblastoma. nih.gov The synthesis of these antagonists often involves the N-alkylation of a core piperidine (B6355638) structure with reagents like this compound to introduce specific side chains that modulate receptor affinity and selectivity. nih.govnih.gov
Building Block in the Development of Oxetane-Containing Drug Candidates
The oxetane (B1205548) ring is an increasingly popular motif in drug discovery due to its ability to improve physicochemical properties such as solubility and metabolic stability. nih.govnih.gov this compound can be a precursor in the multi-step synthesis of more complex building blocks that incorporate the oxetane moiety. ethz.ch The development of practical synthetic routes to oxetane-modified building blocks is crucial for their wider application in medicinal chemistry. ljmu.ac.ukrsc.org These building blocks are then incorporated into drug candidates to fine-tune their properties. nih.gov
Scaffold for Ligands Targeting Cholinesterases and Amyloid Beta
In the context of Alzheimer's disease research, multi-target-directed ligands are being developed to simultaneously address different pathological pathways, such as cholinergic depletion and amyloid-beta (Aβ) aggregation. nih.govebi.ac.uk this compound can serve as a scaffold or a linker to connect different pharmacophoric fragments designed to interact with cholinesterases (like acetylcholinesterase and butyrylcholinesterase) and inhibit Aβ aggregation. researchgate.netfrontiersin.org For example, a benzylamine (B48309) pharmacophore, which can be derived from intermediates involving this compound, is known to interact with the catalytic anionic site of acetylcholinesterase. nih.gov
| Target | Ligand Type | Role of this compound | Reference |
|---|---|---|---|
| Cholinesterases and Amyloid Beta | Multi-target-directed ligands | Scaffold/linker for connecting different pharmacophores. | nih.govresearchgate.net |
Contributions to Materials Science
Beyond its applications in medicinal chemistry, this compound also has a role in materials science. It can be used in the synthesis of specialized polymers and other advanced materials. For example, it has been utilized in the synthesis of monodisperse oligo(THF), which can form supramolecular network structures. chemicalbook.com The reactive nature of the bromine atom allows for its incorporation into polymer chains through various polymerization techniques, enabling the creation of materials with tailored properties.
Tailored Polymer Architectures for Specific Applications
This compound is a key reagent in the synthesis of complex polymer structures. Its utility is particularly evident in the creation of multiarmed and multicomponent star polymers through iterative methodologies. In one such approach, a living anionic polymer is reacted with a 4-bromobutyl-substituted 1,1-diphenylethylene (B42955) (DPE). rsc.org This initial step creates a functionalized polymer chain. Subsequently, another living polymer can be linked to the DPE terminus, generating a new anionic site that can be further reacted with the DPE derivative to reintroduce the reactive site. rsc.org This iterative process allows for the controlled addition of different polymer arms, leading to the formation of complex star polymers such as ABC, ABCD, and even more intricate architectures. rsc.org
The versatility of this method is enhanced by the ability to use a variety of living polymers, including those of styrene, 1,3-butadiene, and isoprene, which can be quantitatively introduced as arms. rsc.org This control over the composition and architecture of the resulting star polymers opens up possibilities for designing materials with highly specific properties for a range of applications.
Design of Ion-Exchange Membranes
This compound plays a crucial role in the synthesis of anion exchange membranes (AEMs), which are vital components in clean energy technologies like fuel cells and water electrolyzers. acs.orgmdpi.com These membranes facilitate the transport of anions, and their performance is intrinsically linked to their molecular structure and morphology.
In one innovative approach, ABC triblock terpolymers are synthesized using vinyl-addition polymerization of norbornene monomers functionalized with alkyl, benzyl, or bromobutyl groups. acs.org Specifically, 5-(4-bromobutyl)bicyclo[2.2.1]hept-2-ene (BrBuNB) serves as the precursor for the conductive block. acs.org The bromobutyl group is readily functionalized post-polymerization with trimethylamine (B31210) to introduce the necessary cationic sites for anion conduction. acs.org By systematically varying the ratio of the different blocks, the morphology of the resulting membrane can be controlled to create either 2D-continuous lamellar or 3D-co-continuous network structures. acs.org AEMs with these 3D-co-continuous domains have demonstrated superior performance, exhibiting high hydroxide (B78521) conductivities and enhanced dimensional stability. acs.org
Another strategy involves the synthesis of poly(fluorene ether sulfone)s containing benzylmethyl groups. These polymers are subsequently brominated and then aminated with trimethylamine to introduce benzyltrimethyl ammonium (B1175870) functional groups. titech.ac.jp The properties of these AEMs, such as water uptake and ion conductivity, can be fine-tuned by adjusting the degree of bromination and the composition of the polymer backbone. titech.ac.jp
Furthermore, this compound has been utilized in the synthesis of other advanced AEMs. For instance, it is a component in the creation of quinuclidinium-piperidinium based dual-cation AEMs and poly(arylene ether nitrile) AEMs, highlighting its broad applicability in this field. kaust.edu.saresearchgate.net
Applications in Chemical Biology
Probes for RNA Imaging and Labeling
The ability to visualize and track RNA in living cells is essential for understanding its diverse biological functions. This compound has been instrumental in the development of chemical probes for this purpose. nih.gov One notable application is in the synthesis of modified fluorophores for covalent attachment to specific RNA aptamers, such as the Pepper RNA aptamer. beilstein-journals.org
In this system, a fluorophore is equipped with an electrophilic handle that can react with the RNA, leading to an irreversible tethering of the dye to the RNA complex. This covalent labeling results in a stable fluorescent signal, enabling long-term imaging of the RNA within cells. beilstein-journals.org Researchers have synthesized various HBC (hydroxy-benzylidene-cyanophenylacetonitrile) fluorophores with different electrophilic handles. To create a derivative with a four-atom spacer and prevent intramolecular cyclization, 4-bromobutyl HBC ether was synthesized by reacting 4-hydroxybenzaldehyde (B117250) with 4-cyanophenylacetonitrile, followed by the installation of the bromobutyl handle using 4-bromobutanol under Mitsunobu conditions. beilstein-journals.org
When tested for reactivity with the Pepper aptamer, the 4-bromobutyl HBC ether derivative demonstrated the ability to covalently label the RNA, albeit with lower efficiency compared to other derivatives with different linker lengths. researchgate.net This research underscores the potential of using this compound as a building block for creating a diverse toolkit of RNA probes with tailored properties for various imaging applications.
Emerging Research Directions and Synthetic Innovations
Development of Green and Sustainable Synthetic Routes
The traditional Williamson ether synthesis, often used to produce ethers like this compound, typically involves the use of hazardous alkyl halides and can generate significant waste. numberanalytics.com In response to growing environmental concerns, researchers are actively exploring more sustainable and eco-friendly synthetic methods. numberanalytics.comresearchgate.net
One promising approach is the development of catalytic systems that enable the use of less toxic and more environmentally benign reactants. For example, iron(II) and iron(III) chloride have been shown to be effective catalysts for the etherification of benzyl alcohols under greener conditions. researchgate.netacs.org These methods can be highly chemoselective, avoiding the formation of symmetrical ether by-products when synthesizing unsymmetrical ethers. researchgate.net Another innovative strategy involves the use of ionic liquids as catalysts. For instance, 1-(4-bromobutyl)-3-methyl-imidazolium bromide has been identified as an efficient catalyst for the intermolecular dehydration of alcohols under metal-free, acid-free, and solvent-free conditions. researchgate.netresearchgate.net The immiscibility of the ionic liquid with the ether product allows for easy separation and recycling of the catalyst. researchgate.net
Furthermore, advancements in catalytic Williamson ether synthesis are being made to accommodate weaker alkylating agents, such as carboxylic acid esters, by employing higher temperatures. researchgate.net These emerging trends focus on improving reaction efficiency, minimizing waste, and utilizing renewable resources, paving the way for more sustainable production of this compound and related compounds. numberanalytics.com
Expansion of Substrate Scope in Catalytic Transformations
Recent advancements in catalysis are broadening the range of chemical transformations where this compound and similar compounds can be utilized. Dual photoredox-nickel catalysis has emerged as a powerful tool for the C(sp3) cross-coupling of alkyl bromides with ethers. uni-regensburg.de This method allows for the functionalization of cyclic ethers like tetrahydrofuran (B95107) (THF) with various alkyl bromides, including those with benzene (B151609) rings. uni-regensburg.de For example, the coupling of 4-bromobutyl-benzene with THF has been successfully demonstrated on a gram scale. uni-regensburg.de
This catalytic system, which often employs an organic photocatalyst and a nickel catalyst under visible light irradiation, can tolerate a range of functional groups. uni-regensburg.de Mechanistic studies suggest the involvement of two catalytic cycles and the photogeneration of halogen radicals from the coupling partners. uni-regensburg.de The ability to forge new carbon-carbon bonds under relatively mild conditions opens up new synthetic pathways and expands the potential applications of this compound in the construction of more complex molecules. Further research in this area is likely to uncover even more versatile catalytic systems, further expanding the synthetic utility of this compound.
Q & A
Q. What are the typical synthetic routes for preparing benzyl 4-bromobutyl ether, and what factors influence reaction efficiency?
this compound is commonly synthesized via nucleophilic substitution. A standard method involves reacting benzyl alcohol with 1,4-dibromobutane under basic conditions (e.g., using NaH or K₂CO₃ as a base) to promote ether formation . Solvent choice (e.g., THF or DMF) and temperature (room temperature vs. reflux) significantly impact yield. For instance, prolonged reflux in DMF may enhance reactivity but risks side reactions like elimination. Purification typically involves extraction (e.g., with diethyl ether) followed by distillation or column chromatography .
Q. How can researchers optimize purification methods for this compound to ensure high purity?
Post-synthesis, impurities such as unreacted benzyl alcohol or residual 1,4-dibromobutane can be removed via liquid-liquid extraction using water and organic solvents (e.g., dichloromethane). Distillation under reduced pressure (e.g., 1–2 mmHg) is effective for isolating the product as a colorless liquid. For chromatographic purification, silica gel with hexane/ethyl acetate (9:1) gradients is recommended . Analytical techniques like GC-MS or ¹H NMR should confirm purity (>95%) .
Q. What are the primary applications of this compound in organic synthesis?
This compound serves as a versatile alkylating agent, particularly in forming benzyl-protected intermediates. For example, it participates in Williamson ether synthesis to generate longer-chain ethers or in cross-coupling reactions (e.g., Suzuki-Miyaura) when the bromine is replaced with a boronate group. Its stability under basic conditions makes it suitable for multi-step syntheses .
Advanced Research Questions
Q. How does the steric and electronic environment of the bromine atom in this compound influence its reactivity in SN2 vs. SN1 mechanisms?
The primary alkyl bromide in this compound favors SN2 mechanisms due to minimal steric hindrance. However, in polar protic solvents (e.g., ethanol), partial ionization may occur, enabling SN1 pathways. Kinetic studies using varying nucleophiles (e.g., iodide vs. azide) and solvent systems can elucidate dominant mechanisms. Competitive elimination (E2) is minimal unless strong bases (e.g., t-BuOK) are used .
Q. What strategies mitigate decomposition or side reactions during storage and handling of this compound?
Stability issues arise from hydrolysis of the C-Br bond or oxidation of the benzyl group. Storage under inert atmosphere (N₂/Ar) at 2–8°C in amber glass vials minimizes degradation . Adding stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can prevent radical-mediated oxidation. Periodic NMR analysis (e.g., monitoring for benzaldehyde peaks) ensures integrity during long-term storage .
Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated alkylations?
Yield discrepancies often stem from variations in reaction conditions. For example, moisture-sensitive reagents (e.g., Grignard) require strict anhydrous conditions, while catalytic systems (e.g., phase-transfer catalysts) may improve interfacial reactivity in biphasic systems. Systematic optimization using Design of Experiments (DoE) methodologies, such as varying temperature, solvent, and catalyst loading, helps identify robust protocols .
Q. What are the mechanistic implications of this compound in acid-catalyzed rearrangements or cleavage reactions?
Under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid), the ether linkage may undergo cleavage to regenerate benzyl alcohol or participate in Fries-like rearrangements. For instance, heating with PPA (polyphosphoric acid) could induce benzyl migration to form substituted phenols, analogous to benzyl aryl ether rearrangements . Mechanistic probes like isotopic labeling (e.g., D-labeled benzyl groups) or trapping intermediates (e.g., silyl ethers) can validate proposed pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
